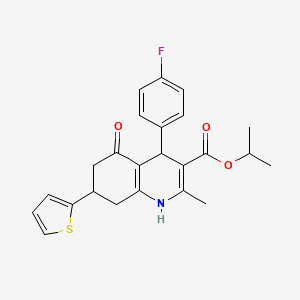

Propan-2-yl 4-(4-fluorophenyl)-2-methyl-5-oxo-7-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

CAS No.:

Cat. No.: VC15627615

Molecular Formula: C24H24FNO3S

Molecular Weight: 425.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C24H24FNO3S |

|---|---|

| Molecular Weight | 425.5 g/mol |

| IUPAC Name | propan-2-yl 4-(4-fluorophenyl)-2-methyl-5-oxo-7-thiophen-2-yl-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate |

| Standard InChI | InChI=1S/C24H24FNO3S/c1-13(2)29-24(28)21-14(3)26-18-11-16(20-5-4-10-30-20)12-19(27)23(18)22(21)15-6-8-17(25)9-7-15/h4-10,13,16,22,26H,11-12H2,1-3H3 |

| Standard InChI Key | LNQPVILKDZBTBG-UHFFFAOYSA-N |

| Canonical SMILES | CC1=C(C(C2=C(N1)CC(CC2=O)C3=CC=CS3)C4=CC=C(C=C4)F)C(=O)OC(C)C |

Introduction

Propan-2-yl 4-(4-fluorophenyl)-2-methyl-5-oxo-7-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound belonging to the class of hexahydroquinoline derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of a fluorophenyl group and a thiophenyl moiety in this compound suggests it may exhibit interesting pharmacological properties.

Synthesis

The synthesis of Propan-2-yl 4-(4-fluorophenyl)-2-methyl-5-oxo-7-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves a multi-component reaction. The starting materials include 3,5-cyclohexanedione, 4-fluorobenzaldehyde, malononitrile, and 4-(dimethylamino)pyridine as a catalyst, which are refluxed in ethanol. After the reaction, the product is purified through filtration and washing steps.

Potential Applications

Research on the interaction of this compound with biological targets is crucial for understanding its pharmacodynamics and pharmacokinetics. Its unique structural features, including the fluorophenyl and thiophenyl groups, may enhance its interaction with biological targets compared to other similar compounds.

Comparison with Similar Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 1-Methyl 3-propyl 4-(2-fluorophenyl) - 1H-pyrrole | Contains a pyrrole ring | Antimicrobial |

| Ethyl 6-methyl 3-benzoylquinoline | Benzoyl substitution | Anticancer |

| Propanamide derivatives | Amide functional group | Anti-inflammatory |

| Propan-2-yl 4-(4-fluorophenyl)-2-methyl-5-oxo-7-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate | Fluorophenyl and thiophenyl groups | Potential therapeutic applications |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume